molecular formula C12H12O2 B2497185 (E)-6-phenylhex-5-ene-2,4-dione CAS No. 15069-43-9

(E)-6-phenylhex-5-ene-2,4-dione

Cat. No. B2497185
CAS RN: 15069-43-9
M. Wt: 188.226
InChI Key: OOKUSDZYOMYKEJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-phenylhex-5-ene-2,4-dione, also known as curcumin, is a naturally occurring polyphenol compound found in the root of the Curcuma longa plant. Curcumin has been used in traditional medicine for centuries due to its anti-inflammatory, antioxidant, and anti-carcinogenic properties. In recent years, curcumin has gained attention for its potential application in scientific research.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of (E)-6-phenylhex-5-ene-2,4-dione has been studied, revealing two independent molecules in the asymmetric unit, both existing in the enolized form. The structure is characterized by strong intramolecular hydrogen bonds and prominent intermolecular C—H⋯O contacts, which are significant for understanding the compound's properties (Arrieta & Mostad, 2002).

Synthesis and Application in Organic Chemistry

A method for synthesizing 2-aryl-6-(trifluoromethyl)-4-pyrones and their bromo derivatives using (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones has been developed. These compounds have shown potential in constructing biologically significant CF3-bearing azaheterocycles, such as pyrazoles, pyridones, and triazoles (Usachev et al., 2021).

Impact on Molecular Geometry and Bonding

Research into the effect of nitrogen atoms on double bond pyramidalization in related compounds has provided insights into molecular geometry and bonding. Such studies can help understand the electronic properties of (E)-6-phenylhex-5-ene-2,4-dione and related compounds (Özen et al., 2004).

Exploration of Reaction Mechanisms

The ene reaction mechanism involving 4-phenyl-1,2,4-triazoline-3,5-dione and hex-1-ene has been investigated to understand reaction kinetics and thermodynamics. Such studies provide valuable insights into the reactivity and stability of (E)-6-phenylhex-5-ene-2,4-dione in various chemical reactions (Kiselev et al., 2014).

Applications in Electrochemistry

Research has been conducted on the electrochemical behavior of related compounds and their use in selective recognition of ions and sensing applications. This indicates potential applications of (E)-6-phenylhex-5-ene-2,4-dione in electrochemical sensors and related devices (Gayathri & Kumar, 2014).

properties

IUPAC Name

(E)-6-phenylhex-5-ene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8H,9H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUSDZYOMYKEJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-phenylhex-5-ene-2,4-dione

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